

# Technical Support Center: Catalyst-Driven Regioselectivity in Triazole Formation

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: *methyl 3-(1H-1,2,4-triazol-1-yl)propanoate*

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## A Senior Application Scientist's Guide to Azide-Alkyne Cycloadditions

Welcome to the technical support hub for researchers, scientists, and drug development professionals navigating the complexities of catalyzed azide-alkyne cycloaddition reactions. The formation of the 1,2,3-triazole core is a cornerstone of modern chemistry, but controlling its regiochemistry is paramount for therapeutic and material applications. This guide provides in-depth, field-proven insights into how catalyst choice dictates the formation of either 1,4- or 1,5-disubstituted triazoles, moving beyond simple protocols to explain the fundamental mechanisms that govern success.

## Part 1: The Core Principle: Why Catalysts Dictate Regioselectivity

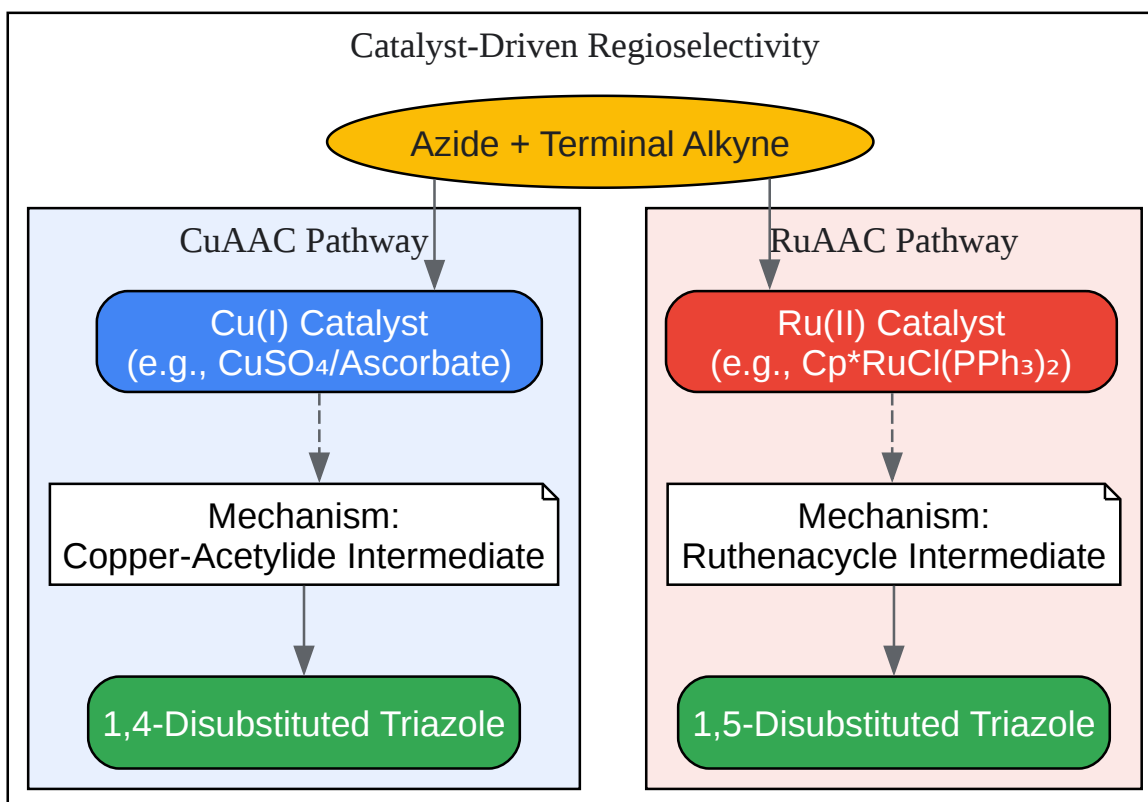
The uncatalyzed Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne, while fundamental, is often of limited synthetic utility. It typically requires high temperatures and produces a mixture of 1,4- and 1,5-regioisomers because the activation energies for both reaction pathways are similar.<sup>[1][2][3]</sup> The introduction of metal catalysts revolutionized this

transformation, turning it into a "click" reaction that is not only faster but, critically, highly regioselective.

The choice between a copper(I) and a ruthenium(II) catalyst is the primary determinant of the triazole's substitution pattern.

- **Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):** This reaction is the archetypal "click" reaction. It reliably and almost exclusively yields 1,4-disubstituted 1,2,3-triazoles.<sup>[3][4][5]</sup> The mechanism proceeds through a copper-acetylide intermediate, which alters the electronics of the alkyne, making it susceptible to a stepwise, polar reaction with the azide.<sup>[6][7]</sup>
- **Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC):** In contrast, ruthenium catalysts, such as pentamethylcyclopentadienyl ruthenium chloride ( $[\text{Cp}^*\text{RuCl}]$ ) complexes, selectively produce 1,5-disubstituted 1,2,3-triazoles.<sup>[1][8][9]</sup> The mechanism is distinct from CuAAC and is believed to involve the formation of a six-membered ruthenacycle intermediate via oxidative coupling.<sup>[1][8][9]</sup>

The fundamental divergence in these catalytic pathways is the key to achieving regiochemical control.



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*Caption: Divergent pathways for triazole synthesis based on catalyst choice.*

## Comparative Overview: CuAAC vs. RuAAC

Feature	Copper-Catalyzed (CuAAC)	Ruthenium-Catalyzed (RuAAC)
Primary Product	1,4-Disubstituted 1,2,3-Triazole	1,5-Disubstituted 1,2,3-Triazole
Typical Catalyst	Cu(I) source (e.g., CuSO <sub>4</sub> /Na-Ascorbate, CuI)	[CpRuCl] complexes (e.g., CpRuCl(PPh <sub>3</sub> ) <sub>2</sub> , Cp*RuCl(COD))[8]
Alkyne Scope	Terminal Alkynes Only	Terminal and Internal Alkynes[1][10]
Key Intermediate	Copper-Acetylide Complex[4][6]	Ruthenacycle Intermediate[1][8]
Common Solvents	Aqueous mixtures, tBuOH/H <sub>2</sub> O, THF, DMF, DMSO[11][12]	Organic solvents (Benzene, Toluene, DMF)[2][13]

## Part 2: Troubleshooting Guide & Diagnostics

This section addresses common issues encountered during catalyzed triazole synthesis, providing diagnostic questions and actionable solutions.

Issue 1: My reaction is producing a mixture of 1,4- and 1,5-isomers. I thought it was supposed to be selective. What's wrong?

This is a classic sign that the desired catalytic cycle is not operating exclusively. The most common culprit is a competing uncatalyzed thermal Huisgen cycloaddition.[1][2]

- Causality & Troubleshooting Steps:
  - Is your reaction temperature too high? The thermal cycloaddition has a high activation barrier.[1] If you are running your reaction at elevated temperatures (e.g., >80°C) to force a slow reaction, you may be inadvertently promoting the non-selective thermal pathway.
  - Solution: For CuAAC, most reactions proceed efficiently at room temperature.[1] If your substrates are unreactive, focus on optimizing the catalyst system (ligands, solvent)

rather than increasing the heat. For RuAAC, which sometimes requires heat, ensure you are using an effective catalyst concentration to outcompete the thermal background reaction.

- Is your copper catalyst active? CuAAC requires the Cu(I) oxidation state. If you start with a Cu(II) salt (like CuSO<sub>4</sub>), a reducing agent (like sodium ascorbate) is essential to generate the active Cu(I) species in situ.[\[11\]](#) Atmospheric oxygen can oxidize Cu(I) to the inactive Cu(II), stalling the catalytic cycle.
  - Solution: Always use a fresh solution of sodium ascorbate. If the reaction is sluggish, add a slight excess of the reducing agent. For sensitive applications, degassing the solvent and running the reaction under an inert atmosphere (N<sub>2</sub> or Ar) can prevent catalyst oxidation.
- Did you use a catalyst at all? Without a catalyst, a mixture of regioisomers is the expected outcome for the thermal reaction of an azide and an unsymmetrical alkyne.[\[3\]](#)
  - Solution: To ensure high regioselectivity, the use of a copper or ruthenium catalyst is strongly recommended.[\[11\]](#)

Issue 2: My CuAAC reaction is giving me the wrong isomer (1,5-triazole) or other byproducts.

While extremely rare, observing the "wrong" isomer or unexpected byproducts in a CuAAC reaction points to specific mechanistic deviations or side reactions.

- Causality & Troubleshooting Steps:

- Are you using sulfonyl azides? Electron-withdrawing groups on the azide, particularly sulfonyl groups, can dramatically alter the reaction pathway, sometimes leading to N-acylsulfonylamides instead of the desired triazole.[\[14\]](#)
  - Solution: The synthesis of 1-sulfonyl-1,2,3-triazoles requires careful tuning of the catalytic system. Specific ligands, such as 2,6-lutidine, thiophene-2-carboxylate, or thioanisole, have been shown to modulate the reaction and favor the desired triazole product.[\[14\]](#)

- Could your starting materials be contaminated? Isomeric impurities in the alkyne or azide starting material will naturally lead to isomeric products.
  - Solution: Verify the purity of your starting materials using NMR or LC-MS before starting the reaction.

Issue 3: My RuAAC reaction for the 1,5-isomer is very slow or isn't working at all.

RuAAC reactions can be more sensitive than their copper-catalyzed counterparts, often requiring more stringent control over reaction conditions.

- Causality & Troubleshooting Steps:

- Are you using anhydrous conditions? Many ruthenium catalysts are sensitive to air and moisture.
  - Solution: Employ standard inert atmosphere techniques. Use dry, degassed solvents (refluxing over a drying agent or passing through a solvent purification system). Assemble your reaction under a stream of nitrogen or argon.
- Is your solvent appropriate? Unlike CuAAC, which is often performed in aqueous or polar protic solvents, RuAAC typically performs best in non-polar organic solvents like benzene or toluene, especially when using catalysts like  $\text{Cp}^*\text{RuCl}(\text{PPh}_3)_2$ .<sup>[2]</sup><sup>[13]</sup>
  - Solution: If substrate solubility is an issue in non-polar solvents, consider screening other anhydrous polar aprotic solvents like DMF or dioxane. A small-scale screen of solvents is often a worthwhile initial experiment.
- Is steric hindrance an issue? While robust, RuAAC can be slowed by extremely bulky substituents on either the azide or the alkyne. For example, reactions with highly hindered tertiary azides can be very slow.<sup>[13]</sup>
  - Solution: If you suspect steric hindrance, you may need to increase the catalyst loading (from 1-2 mol% to 5-10 mol%) or increase the reaction temperature. Be mindful that increasing the temperature may also promote the non-selective thermal pathway.

Issue 4: I am using an unsymmetrical internal alkyne with a Ruthenium catalyst and getting a mixture of regioisomers. How can I control the outcome?

The ability to use internal alkynes is a major advantage of RuAAC, but with unsymmetrical alkynes, regioselectivity becomes a critical question.[8] The outcome is governed by a subtle interplay of steric and electronic factors.[2][8]

- Causality & Troubleshooting Steps:
  - Understanding the Directing Effects: The regioselectivity depends on which alkyne carbon bonds to the terminal nitrogen of the azide within the ruthenacycle intermediate.[1]
    - Electronically-Biased Alkynes: Acyl-substituted internal alkynes often react with complete regioselectivity.[2][13]
    - Sterically-Biased Alkynes: Alkynes with one sterically bulky group and one small group can show high selectivity.
    - Minimally-Biased Alkynes: Simple dialkyl acetylenes or those with similarly sized groups often yield mixtures of regioisomers.[2][13]
  - Predictive Table for Unsymmetrical Internal Alkynes in RuAAC:

Alkyne Substituent 1	Alkyne Substituent 2	Expected Outcome	Reference
Alkyl	Phenyl	Mixture of regioisomers	[2]
Alkyl	Acyl (e.g., Ketone)	Single regioisomer	[2][13]
Alkyl	Propargyl Alcohol	Single regioisomer	[2][13]
Alkyl	Alkyl (dissimilar size)	Mixture, ratio depends on steric difference	[2]

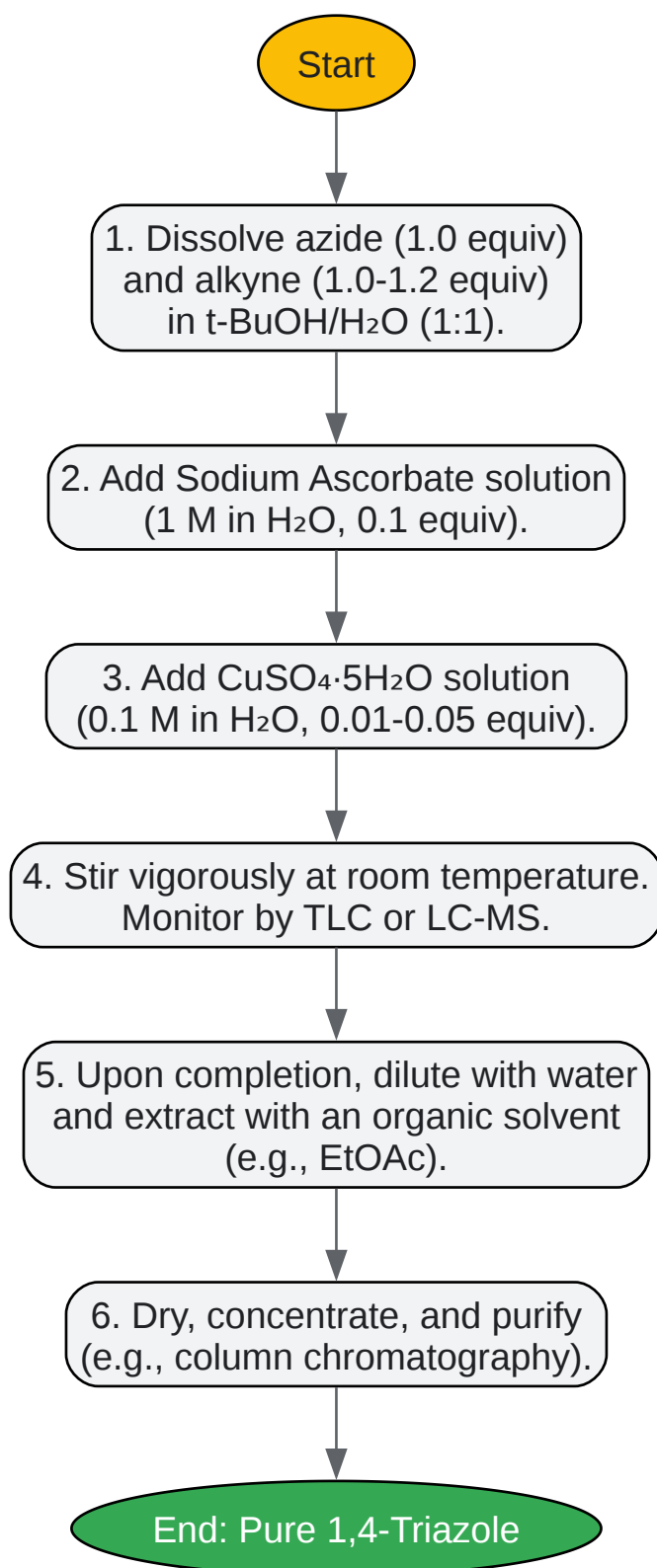
- Solution: Unfortunately, there is no universal ligand or additive that can reverse the inherent regioselectivity for a given substrate. The best approach is to perform a pilot reaction on a

small scale to determine the product ratio. If a mixture is obtained, careful chromatographic separation will be necessary.

## Part 3: Standardized Experimental Protocols

These protocols provide a reliable starting point for achieving high regioselectivity. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

### Protocol 1: General Procedure for Copper(I)-Catalyzed Synthesis of a 1,4-Disubstituted Triazole (CuAAC)



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*Caption: General workflow for a standard CuAAC experiment.*

- **Reactant Preparation:** In a vial, dissolve the organic azide (1.0 equivalent) and the terminal alkyne (1.0–1.2 equivalents) in a suitable solvent mixture, such as 1:1 t-butanol/water or THF/water, to achieve a concentration of approximately 0.1–0.5 M.[\[11\]](#)
- **Reducing Agent Addition:** In a separate vial, prepare a fresh 1 M solution of sodium ascorbate in water. Add the sodium ascorbate solution (0.1–0.3 equivalents) to the stirred reactant mixture.
- **Catalyst Addition:** In another vial, prepare a 0.1 M solution of copper(II) sulfate pentahydrate ( $\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$ ) in water. Add the copper sulfate solution (0.01–0.05 equivalents) to the reaction mixture. A color change is often observed as the Cu(I) species is formed.
- **Reaction Monitoring:** Stir the reaction mixture vigorously at room temperature. The reaction is often complete within 1 to 24 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Workup and Purification:** Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

## Protocol 2: General Procedure for Ruthenium(II)-Catalyzed Synthesis of a 1,5-Disubstituted Triazole (RuAAC)

- **Inert Atmosphere Setup:** Assemble the reaction glassware (e.g., a Schlenk flask) and dry it thoroughly in an oven. Allow it to cool under a stream of inert gas ( $\text{N}_2$  or Ar).
- **Reactant Preparation:** To the flask, add the ruthenium catalyst, such as  $\text{Cp}^*\text{RuCl}(\text{PPh}_3)_2$  (0.01–0.05 equivalents). Evacuate and backfill the flask with inert gas three times. Add the organic azide (1.0 equivalent) and the alkyne (1.2–1.5 equivalents) followed by anhydrous, degassed solvent (e.g., benzene or toluene) via syringe to achieve a concentration of 0.1–0.5 M.[\[2\]](#)

- **Reaction Conditions:** Stir the reaction mixture at the designated temperature (this can range from room temperature to reflux, depending on the substrates and catalyst).[2][8]
- **Reaction Monitoring:** Monitor the reaction progress by TLC or LC-MS.
- **Workup and Purification:** Upon completion, cool the reaction to room temperature and concentrate the mixture under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

## Part 4: Frequently Asked Questions (FAQs)

**Q1: How do I choose between a copper and a ruthenium catalyst? A:** The choice is dictated entirely by your desired product. If you need the 1,4-disubstituted triazole, use a copper(I) catalyst. If you need the 1,5-disubstituted triazole, you must use a ruthenium(II) catalyst.[1][5]

**Q2: What is the role of the ligand in CuAAC reactions? A:** Ligands play a crucial role in stabilizing the active Cu(I) oxidation state, preventing both disproportionation and oxidation to the inactive Cu(II) state.[14] They can also increase the catalyst's solubility and modulate its reactivity. While many simple CuAAC reactions work well without a specific ligand (the substrates themselves can act as ligands), challenging transformations or in vivo applications often require specialized ligands to enhance efficiency and biocompatibility.[15][16]

**Q3: Can I use internal alkynes in CuAAC reactions? A:** No, the standard CuAAC reaction is generally not effective for internal alkynes.[2][13] The mechanism relies on the formation of a copper-acetylide from a terminal alkyne's acidic proton.[6] For cycloadditions involving internal alkynes, a ruthenium catalyst (RuAAC) is the method of choice.[1][8]

**Q4: How can I definitively confirm the regiochemistry of my triazole product? A:** Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this.

- **$^1\text{H}$ - $^{13}\text{C}$  HMBC:** A Heteronuclear Multiple Bond Correlation (HMBC) experiment is often definitive. For a 1,4-isomer, you will see a 3-bond correlation between the triazole proton (H5) and the carbon of the substituent at the 4-position (C4). For a 1,5-isomer, you will see a correlation between the triazole proton (H4) and the carbon of the substituent at the 5-position.

- NOE: For the 1,5-isomer, a Nuclear Overhauser Effect (NOE) can often be observed between the triazole proton and the protons on the substituent attached to the adjacent nitrogen (N1), which is not possible in the 1,4-isomer.[17]

Q5: Are there any "green" or more environmentally friendly solvent choices for these reactions?

A: Yes, significant research has focused on making these reactions more sustainable. CuAAC is famously robust and works well in water or water/alcohol mixtures, which are benign solvents.[1] Recently, biomass-derived solvents like Cyrene™ have also been shown to be effective media for CuAAC reactions, offering a recyclable and less toxic alternative to traditional polar aprotic solvents like DMF or NMP.[12]

## References

- Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. *Journal of the American Chemical Society*, 130(28), 8923–8930. [Link]
- Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
- Zhang, L., Chen, X., Xue, P., Sun, H. H. Y., Williams, I. D., Sharpless, K. B., Fokin, V. V., & Jia, G. (2005). A Study of the Scope and Regioselectivity of the Ruthenium-Catalyzed [3 + 2]-Cycloaddition of Azides with Internal Alkynes. *The Journal of Organic Chemistry*, 70(18), 7015–7022. [Link]
- Gao, Y., Wu, Q., Gao, W., & Liu, X. (2024). Ligand Control of Copper-Mediated Cycloadditions of Acetylene to Azides: Chemo- and Regio-Selective Formation of Deutero- and Iodo-Substituted 1,2,3-Triazoles. *The Journal of Organic Chemistry*. [Link]
- Zhang, L., Chen, X., Xue, P., Sun, H. H. Y., Williams, I. D., Sharpless, K. B., Fokin, V. V., & Jia, G. (2005). A Study of the Scope and Regioselectivity of the Ruthenium-Catalyzed [3+2]-Cycloaddition of Azides with Internal Alkynes. PMC - NIH. [Link]
- Sahu, S., & Shrivastava, S. K. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. *Frontiers in Chemistry*, 10, 883221. [Link]

- Wang, C., Liu, C., Chen, J., Wang, Y., & Liu, Y. (2021). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. *The Journal of Organic Chemistry*, 86(17), 11629–11641. [[Link](#)]
- Rico-Gómez, R., & Cruz-Gregorio, S. (2014). Effect of the Ligand in the Synthesis of 1-Sulfonyl-1,2,3-triazoles Through Copper-Catalyzed Alkyne-Azide Cycloaddition. *Revista de la Sociedad Química de México*, 58(3), 269-273. [[Link](#)]
- Gao, Y., Wu, Q., Gao, W., & Liu, X. (2024). Ligand Control of Copper-Mediated Cycloadditions of Acetylene to Azides: Chemo- and Regio-Selective Formation of Deutero- and Iodo-Substituted 1,2,3-Triazoles. *The Journal of Organic Chemistry*. [[Link](#)]
- Catalysts. (2023). Recent Progress in Catalytic Synthesis of 1,2,3-Triazoles. ResearchGate. [[Link](#)]
- Ben El Ayouchia, H., Bahsis, L., Anane, H., Domingo, L. R., & Stiriba, S.-E. (2018). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. *RSC Advances*, 8(11), 5909–5917. [[Link](#)]
- Request PDF. (n.d.). Reaction mechanism of ruthenium-catalyzed azide–alkyne cycloaddition reaction: A DFT study. ResearchGate. Retrieved from [[Link](#)]
- RSC Publishing. (2018). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. [[Link](#)]
- Al-Rubeaan, K. S., Al-Saad, G. A., & El-hady, O. M. (2022). On-Surface Azide–Alkyne Cycloaddition Reaction: Does It Click with Ruthenium Catalysts? *Langmuir*, 38(18), 5619–5627. [[Link](#)]
- Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Retrieved from [[Link](#)]
- Pathak, S., & Chadha, R. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. MDPI. [[Link](#)]
- Frontiers. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [[Link](#)]

- Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide–Alkyne Cycloaddition. *Chemical Reviews*, 108(8), 2952–3015. [[Link](#)]
- ResearchGate. (n.d.). Exploring the regioselectivity in the cycloaddition of azides to alkynes catalyzed by dinuclear copper clusters (Cu<sub>2</sub>AAC reaction) using the topologies of  $\nabla^2 \rho(r)$  and  $\nabla \nabla^2 \rho(r)$ . Retrieved from [[Link](#)]
- ResearchGate. (2018). Understanding the mechanism and regioselectivity of the copper(I) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. [[Link](#)]
- Wikipedia. (n.d.). Click chemistry. Retrieved from [[Link](#)]
- SciSpace. (2023). Mechanisms, Copper Catalysts, and Ligands Involved in the Synthesis of 1,2,3-Triazoles Using Click Chemistry. [[Link](#)]
- ResearchGate. (n.d.). Effect of Solvent on the Reaction. Retrieved from [[Link](#)]
- ResearchGate. (n.d.). Synthesis of a mixture of 1,4- and 1,5-triazoles via an azide–alkyne cycloaddition reaction. Retrieved from [[Link](#)]
- Gao, Y., Wang, Y., Wu, Q., Gao, W., & Liu, X. (2021). DFT and AFIR study on the copper(i)-catalyzed mechanism of 5-enamine-trisubstituted-1,2,3-triazole synthesis via C–N cross-coupling and the origin of ring-opening of 2H-azirines. *RSC Advances*, 11(5), 2933–2943. [[Link](#)]
- ResearchGate. (2015). How can I exactly confirm whether 1,4 or 1,5 substituted 1,2,3 triazole formed in click chemistry when I use other than copper catalyst? Retrieved from [[Link](#)]
- Mátravölgyi, B., El-Ghol, Y., & Holzer, W. (2021). Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent Cyrene™ under one-pot conditions. *Beilstein Journal of Organic Chemistry*, 17, 1826–1834. [[Link](#)]

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## Sources

- [1. Click Chemistry \[organic-chemistry.org\]](#)
- [2. pubs.acs.org \[pubs.acs.org\]](#)
- [3. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [4. mdpi.com \[mdpi.com\]](#)
- [5. Click chemistry - Wikipedia \[en.wikipedia.org\]](#)
- [6. Understanding the mechanism and regioselectivity of the copper\(i\) catalyzed \[3 + 2\] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [7. Understanding the mechanism and regioselectivity of the copper\(i\) catalyzed \[3 + 2\] cycloaddition reaction between azide and alkyne: a systematic DFT study - RSC Advances \(RSC Publishing\) \[pubs.rsc.org\]](#)
- [8. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism \[organic-chemistry.org\]](#)
- [9. Azide-alkyne Huisgen cycloaddition - Wikipedia \[en.wikipedia.org\]](#)
- [10. On-Surface Azide–Alkyne Cycloaddition Reaction: Does It Click with Ruthenium Catalysts? - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [11. pdf.benchchem.com \[pdf.benchchem.com\]](#)
- [12. BJOC - Azide–alkyne cycloaddition \(click\) reaction in biomass-derived solvent Cyrene™ under one-pot conditions \[beilstein-journals.org\]](#)
- [13. A Study of the Scope and Regioselectivity of the Ruthenium-Catalyzed \[3+2\]-Cycloaddition of Azides with Internal Alkynes - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [14. scielo.org.mx \[scielo.org.mx\]](#)
- [15. Ligand Control of Copper-Mediated Cycloadditions of Acetylene to Azides: Chemo- and Regio-Selective Formation of Deutero- and Iodo-Substituted 1,2,3-Triazoles - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [16. pubs.acs.org \[pubs.acs.org\]](#)
- [17. researchgate.net \[researchgate.net\]](#)
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